5-Bromo-2-chloropyrimidine
Overview
Description
5-Bromo-2-chloropyrimidine is a pharmaceutical intermediate used in the synthesis of various pharmaceutical goods such as inhibitors . It is also employed in the cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloropyrimidine involves nucleophilic substitution reactions with various sulfonyl chlorides and acyl chlorides . It has also been reported as an intermediate during the synthesis of 2,4-di-t-butoxy-5-bromopyrimidine and 2,4-di-t-butoxy-5-pyrimidineboronic acid .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-chloropyrimidine is C4H2BrClN2 and its molecular weight is 193.43 . It is a solid at 20 degrees Celsius .Chemical Reactions Analysis
5-Bromo-2-chloropyrimidine is a useful organic electrophile. It reacts with tri (3-indolyl)indium reagent through cross-coupling reaction . It has also been used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs .Physical And Chemical Properties Analysis
5-Bromo-2-chloropyrimidine is a white to orange to green powder or crystal . It has a melting point of 76.0 to 80.0 °C and a boiling point of 95 °C/15 mmHg . It is insoluble in water but slightly soluble in DMSO and methanol .Scientific Research Applications
Pharmaceutical Intermediates
5-Bromo-2-chloropyrimidine: is widely used as an intermediate in the synthesis of pharmaceutical compounds . It plays a crucial role in the production of inhibitors, which are substances that can slow down or prevent chemical reactions within the body, particularly those that are involved in disease processes.
Organic Synthesis
In the realm of organic chemistry, 5-Bromo-2-chloropyrimidine is employed in cross-coupling reactions . These reactions are fundamental in constructing complex molecules by joining two or more fragments together, often used in creating new organic compounds with potential applications in medicine and materials science.
Material Science
This compound finds its application in material science as a precursor for synthesizing various organometallic compounds . These materials are key in developing new materials with unique electrical, optical, or mechanical properties.
Biochemistry Research
5-Bromo-2-chloropyrimidine: serves as a building block in biochemistry research for the synthesis of nucleosides and nucleotides . These are essential components of DNA and RNA, making them significant for genetic studies and drug design.
Agricultural Chemistry
While specific applications of 5-Bromo-2-chloropyrimidine in agriculture are not directly mentioned, its role in synthesizing halogenated pyrimidines suggests potential uses in developing agrochemicals . These chemicals could include pesticides or herbicides, where halogenated pyrimidines might act as active ingredients.
Environmental Science
The compound’s applications in environmental science are not explicitly detailed in the available data. However, given its role in synthesizing various organic compounds, it could be used in environmental monitoring and remediation efforts to detect or break down pollutants .
Chemical Research
In chemical research, 5-Bromo-2-chloropyrimidine is utilized for method development and mechanistic studies in halogenation reactions . Understanding these reactions is vital for the development of new synthetic pathways in organic chemistry.
Industrial Applications
Industrially, 5-Bromo-2-chloropyrimidine may be used in the synthesis of specialty chemicals that require bromine and chlorine atoms in their structure . These chemicals could have various applications, including flame retardants or intermediates for further chemical synthesis.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that halogenated pyrimidines like 5-bromo-2-chloropyrimidine often interact with various biological molecules due to their electrophilic nature .
Mode of Action
5-Bromo-2-chloropyrimidine is an electrophile, meaning it has a tendency to accept electrons. This property allows it to undergo nucleophilic substitution reactions . In the presence of nucleophiles, such as alcohols or amines, the chlorine atom in the 5-Bromo-2-chloropyrimidine molecule can be replaced, forming an intermediate and subsequently undergoing cleavage and recombination reactions .
Biochemical Pathways
Halogenated pyrimidines are often used in the synthesis of pharmaceuticals, such as inhibitors , suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s known that the compound is slightly basic, insoluble in water but soluble in common organic solvents including dichloromethane and chloroform . These properties could influence its bioavailability.
Result of Action
Given its use in the synthesis of pharmaceuticals such as inhibitors , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloropyrimidine can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions involving the chlorine atom in the 5-Bromo-2-chloropyrimidine molecule .
properties
IUPAC Name |
5-bromo-2-chloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-7-4(6)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGIBDJXEVAVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
Record name | 5-bromo-2-chloropyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345731 | |
Record name | 5-Bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloropyrimidine | |
CAS RN |
32779-36-5 | |
Record name | 5-Bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 5-Bromo-2-chloropyrimidine of interest to synthetic chemists?
A1: 5-Bromo-2-chloropyrimidine is a valuable building block in organic synthesis due to its differential reactivity in cross-coupling reactions. [, ] The presence of both bromine and chlorine substituents at positions 5 and 2, respectively, allows for chemoselective substitution reactions. This means that researchers can selectively target either the bromine or chlorine atom for replacement with other chemical groups, enabling the synthesis of a diverse range of pyrimidine derivatives. []
Q2: Can you give an example of how this chemoselectivity is applied in synthesis?
A2: Absolutely. Research demonstrates that reacting 5-Bromo-2-chloropyrimidine with triorganoindium reagents (R3In) in the presence of a palladium catalyst leads to preferential substitution of the bromine atom. [] This allows for the introduction of various R groups at the 5-position while retaining the chlorine atom for further functionalization. Using a higher equivalent of the R3In reagent can then achieve disubstitution, replacing both the bromine and chlorine. This sequential approach provides a powerful tool for building complex pyrimidine-containing molecules. []
Q3: Are there specific examples of compounds synthesized using this strategy?
A3: Yes, the alkaloid hyrtinadine A was successfully synthesized for the first time using this chemoselective cross-coupling approach. [] Researchers employed a two-fold cross-coupling reaction between 5-Bromo-2-chloropyrimidine and a specific triorganoindium reagent, tri(3-indolyl)indium, to achieve this synthesis. This highlights the utility of 5-Bromo-2-chloropyrimidine as a versatile starting material in the preparation of biologically relevant molecules. []
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